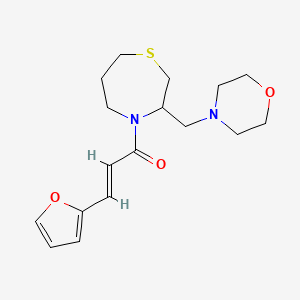

![molecular formula C18H18ClFN6O2 B2546284 2-氯-6-氟-N-(2-(4-吗啉基-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)苯甲酰胺 CAS No. 1021122-90-6](/img/structure/B2546284.png)

2-氯-6-氟-N-(2-(4-吗啉基-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

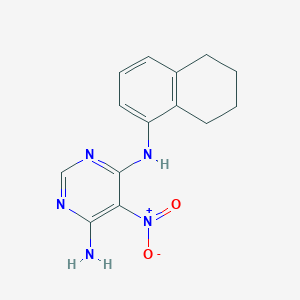

This compound is a derivative of pyrazolo[3,4-d]pyrimidine . It’s part of a new set of small molecules that have been synthesized as novel CDK2 targeting compounds . These compounds have shown significant inhibitory activity, with IC50 values in the nanomolar range .

Synthesis Analysis

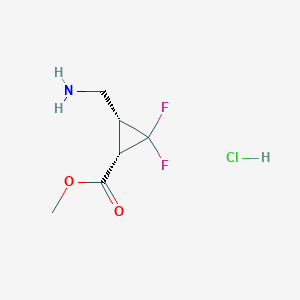

The synthesis of these compounds involves a series of chemical reactions . The yield of the final product is around 48.5% . The synthesis process involves the use of various reagents and catalysts .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a key feature of the compound and plays a crucial role in its biological activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a series of complex steps . These reactions involve the use of various reagents and catalysts .Physical And Chemical Properties Analysis

The compound is a brown solid with a melting point of 191–192 °C . It has various functional groups, including OH, NH, C=O, and C=N .科学研究应用

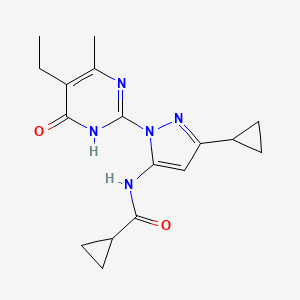

发现和表征GPR39激动剂

一项研究发现了具有结构相似性的激酶抑制剂,类似于2-氯-6-氟-N-(2-(4-吗啉基-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)苯甲酰胺,作为新型GPR39激动剂。这些化合物,包括LY2784544和GSK2636771,通过锌表现出变构调节作用,暗示了锌在小分子诱导GPR39激活中的意外作用,扩展了潜在的非靶效应范围,包括G蛋白偶联受体(Sato et al., 2016)。

外周苯二氮卓受体成像

研究氟取代的咪唑并[1,2-a]吡啶和吡唑并[1,5-a]嘧啶旨在利用正电子发射断层扫描(PET)研究外周苯二氮卓受体(PBR),发现这些化合物对PBR具有高体外亲和力和选择性。这突显了这类结构在神经退行性疾病成像中的潜力,为进一步探索相关化合物奠定了基础(Fookes et al., 2008)。

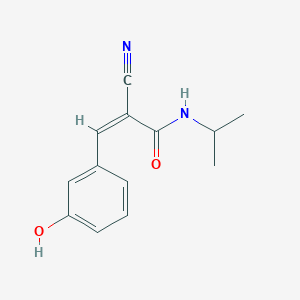

抗炎和镇痛剂

一项研究合成了从维斯纳金酮和赭酮中衍生的衍生物,导致具有显著COX-2抑制、镇痛和抗炎活性的化合物。这项研究强调了这些衍生物在治疗炎症和疼痛中的治疗潜力,暗示苯甲酰胺类似物在制药开发中的有益应用(Abu‐Hashem等,2020)。

抗禽流感活性

另一项研究聚焦于基于苯甲酰胺的5-氨基吡唑和其衍生物,展示了对禽流感(H5N1)具有显著抗病毒活性。这表明具有2-氯-6-氟-N-(2-(4-吗啉基-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)苯甲酰胺骨架的化合物有望成为开发新型抗病毒剂的基础(Hebishy et al., 2020)。

杂环合成用于化疗药物

对噻氧嘧啶衍生物的研究显示了它们在合成具有潜在化疗应用的广泛化合物方面的实用性。这些发现提示了通过修改2-氯-6-氟-N-(2-(4-吗啉基-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)苯甲酰胺结构创造新治疗方法的途径,展示了这类化合物的化学多样性和治疗前景(Ho & Suen, 2013)。

作用机制

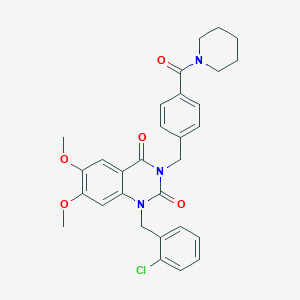

Target of Action

The primary targets of 2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide are Tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells .

Mode of Action

2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide interacts with its targets, the TRKs, by inhibiting their activities. This inhibition prevents the continuous activation and overexpression of TRKs that can lead to cancer .

Biochemical Pathways

The action of 2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide affects the downstream signal transduction pathways of TRKs, including Ras/Erk, PLC-γ, and PI3K/Akt. These pathways are associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

It has been observed that similar compounds possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms .

Result of Action

The molecular and cellular effects of the action of 2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide result in the inhibition of the proliferation of certain cell lines. For instance, it has been observed to inhibit the proliferation of the Km-12 cell line .

未来方向

属性

IUPAC Name |

2-chloro-6-fluoro-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClFN6O2/c19-13-2-1-3-14(20)15(13)18(27)21-4-5-26-17-12(10-24-26)16(22-11-23-17)25-6-8-28-9-7-25/h1-3,10-11H,4-9H2,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYOHIMQJRCKHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-Methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2546206.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2546209.png)

![4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2546214.png)

![2-[(2-furylmethyl)amino]-3-[N-(2-furylmethyl)carbamoyl]propanoic acid](/img/structure/B2546222.png)

![Ethyl 4-({[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2546224.png)